(3,4-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine

Description

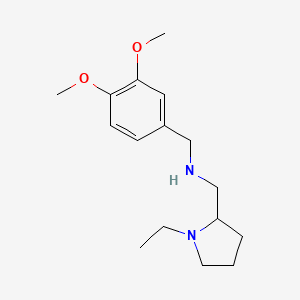

Key Structural Attributes:

- Pyrrolidine Core : The saturated five-membered ring offers conformational flexibility, enabling adaptation to diverse binding pockets. Its non-planarity increases three-dimensional coverage, a critical factor in designing CNS-active compounds.

- 3,4-Dimethoxybenzyl Group : The methoxy substituents enhance electron-donating effects, improving interactions with aromatic residues in enzyme active sites. This moiety is prevalent in acetylcholinesterase inhibitors and serotonin receptor modulators .

- Ethyl-Pyrrolidine Substituent : The ethyl group at the pyrrolidine nitrogen modulates basicity and steric bulk, potentially influencing pharmacokinetic properties such as blood-brain barrier permeability.

Research Applications:

- Enzyme Inhibition : Analogous pyrrolidine derivatives exhibit inhibitory activity against carbonic anhydrase isoforms and kinases , suggesting potential anticancer and anti-inflammatory applications.

- Neuropharmacology : The compound’s ability to mimic natural amines positions it as a candidate for dopamine or serotonin receptor modulation , relevant to neurodegenerative and psychiatric disorders.

- Chemical Probes : Its synthetic accessibility and structural complexity make it valuable for studying allosteric modulation and signal transduction mechanisms .

| Feature | Pharmacological Implication |

|---|---|

| Pyrrolidine ring | Conformational flexibility for target adaptation |

| 3,4-Dimethoxybenzyl group | Enhanced binding to aromatic enzyme pockets |

| Ethyl substitution | Tuned lipophilicity and bioavailability |

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c1-4-18-9-5-6-14(18)12-17-11-13-7-8-15(19-2)16(10-13)20-3/h7-8,10,14,17H,4-6,9,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXMCNKCFRLGIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNCC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (3,4-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine involves several steps. One common synthetic route includes the reaction of 3,4-dimethoxybenzyl chloride with 1-ethyl-2-pyrrolidinemethanamine under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene at a controlled temperature .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

(3,4-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the amine group, converting it to a secondary or tertiary amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles such as halides or thiols. Common reagents for these reactions include sodium iodide or thiourea.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield 3,4-dimethoxybenzaldehyde, while reduction with sodium borohydride may produce a secondary amine derivative .

Scientific Research Applications

Chemistry

In the field of organic chemistry, (3,4-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, which can lead to the development of new compounds with tailored properties .

Biology

The compound has significant implications in biological research:

- Biomolecular Interactions : It is used to study interactions between small molecules and biological macromolecules like proteins and nucleic acids. This can help elucidate mechanisms of action for various biological processes.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties. Research indicates that derivatives of this compound may disrupt bacterial cell membranes or inhibit metabolic pathways, positioning it as a candidate for developing new antimicrobial agents .

Medicine

In medicinal chemistry, this compound shows promise for drug discovery:

- Neuropharmacology : Its structural features suggest potential interactions with neurotransmitter systems, making it a candidate for investigating treatments for neurological disorders. The compound may act as an agonist or antagonist at specific receptor sites .

Case Study 1: Antimicrobial Properties

A study explored the antimicrobial efficacy of pyrrolidine derivatives against various pathogens. The results indicated that compounds similar to this compound exhibited significant antibacterial activity. The mechanism involved disruption of the bacterial cell membrane integrity .

Case Study 2: Neuropharmacological Research

Research into the neuropharmacological effects of this compound revealed its potential as a modulator of neurotransmitter systems. In vitro studies demonstrated its ability to interact with dopamine and norepinephrine transporters, suggesting possible applications in treating mood disorders .

Mechanism of Action

The mechanism of action of (3,4-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with "(3,4-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine" and are analyzed based on molecular features and available

Key Observations:

This may enhance binding to enzymes like proteases or kinases . Pyridine (in ) vs. Pyrrolidine’s flexibility may improve membrane permeability .

Methoxy Group Role :

- The 3,4-dimethoxybenzyl group is conserved across multiple analogs (e.g., ). This moiety mimics catecholamines, suggesting possible interactions with adrenergic or dopaminergic receptors .

Safety and Handling :

- Compounds like (3,4-dimethoxy-benzyl)-furan-2-ylmethyl-amine are classified as irritants under GHS, highlighting the need for careful handling despite structural similarities .

Synthetic Utility :

- Derivatives such as 17c ([M+H]+: 239.0) and 17d ([M+H]+: 391.9) demonstrate the feasibility of modifying the core structure for diverse applications, such as optimizing solubility or target affinity .

Research Implications

While direct data on "this compound" are lacking, comparative analysis of analogs suggests:

- Pharmacological Potential: Pyrrolidine and methoxybenzyl groups may synergize to target CNS receptors or transporters.

- Synthetic Pathways : Evidence from outlines scalable methods for introducing thiourea or fluorophenyl groups, which could guide derivative synthesis.

- Safety Considerations : Structural modifications (e.g., replacing furan with pyrrolidine) may mitigate irritancy risks observed in .

Biological Activity

(3,4-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine is a synthetic organic compound characterized by its unique structural features, including a dimethoxy-substituted benzyl moiety and a pyrrolidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of pharmacology and toxicology. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₂₆N₂O₂, with a molecular weight of 278.4 g/mol. The presence of the methoxy groups enhances lipophilicity, which may influence its pharmacokinetic properties and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated significant antimicrobial properties. For instance, pyrrolidine derivatives have shown antibacterial and antifungal activities against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Table 1: Comparative Antimicrobial Activities of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)ethanamine | Similar dimethoxybenzene structure | Antidepressant effects |

| 4-Methoxy-N,N-dimethylbenzamine | Contains methoxy group; lacks pyrrolidine | Antimicrobial activity |

| N-Ethyl-N-(3,4-dimethoxybenzyl)amine | Similar benzyl structure; different amine configuration | Potential neuroactive properties |

Although specific mechanisms for this compound are not well-documented in the literature, it is hypothesized that its activity may be related to the modulation of neurotransmitter systems or interaction with specific receptors due to the presence of the pyrrolidine moiety. Compounds with similar structures have been shown to act as ligands for various receptors, potentially influencing neuronal signaling pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that variations in substituents on the benzyl and pyrrolidine rings significantly affect biological activity. For example, electron-donating groups on the phenolic ring enhance activity against certain cancer cell lines by increasing lipophilicity and receptor affinity .

Case Studies

Several case studies have documented the effects of similar compounds on cancer cell lines:

- Antiproliferative Activity : A study evaluated the antiproliferative effects of benzylamine derivatives against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines. Compounds showed IC₅₀ values ranging from 5.7 to 12.2 μM, indicating significant growth inhibition .

- Neuroactive Properties : Another study highlighted a compound with a similar structure that exhibited neuroactive properties through interaction with serotonin receptors, suggesting potential applications in treating mood disorders .

Potential Applications

The unique combination of structural features in this compound makes it a candidate for various therapeutic applications:

- Antidepressants : Given its structural similarity to known antidepressants, further exploration could lead to new treatments for depression.

- Antimicrobials : Its potential antimicrobial properties warrant investigation for developing new antibiotics amid rising resistance issues.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (3,4-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine, and how do reaction conditions influence yield?

- Methodology : Utilize nucleophilic substitution or reductive amination strategies. For example, react 3,4-dimethoxybenzyl chloride with 1-ethyl-pyrrolidin-2-ylmethylamine in dry acetonitrile under reflux (similar to the alkylation in , compound 8a). Optimize reaction time (e.g., 24–48 hours) and stoichiometric ratios (1:1.2 molar ratio of amine to halide). Purify via column chromatography or recrystallization (e.g., acetonitrile as solvent for crystallization) .

- Key variables : Solvent polarity (acetonitrile vs. dichloromethane), temperature (room temp vs. reflux), and base selection (KOH or NaHCO₃). Monitor progress via TLC or HPLC.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, pyrrolidine protons at δ 2.5–3.2 ppm).

- IR spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) from methoxy groups .

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

Q. What stability studies are critical for this compound under laboratory storage conditions?

- Methodology : Conduct accelerated degradation studies:

- pH stability : Expose to buffers (pH 1–13) at 37°C for 24–72 hours; monitor via HPLC.

- Thermal stability : Heat samples to 40–60°C and assess decomposition products (e.g., oxidation of pyrrolidine or demethylation of methoxy groups) .

- Light sensitivity : Store aliquots in amber vials and compare degradation rates with transparent containers.

Q. Which in vitro assays are suitable for preliminary biological activity screening?

- Methodology : Prioritize target-based assays:

- Enzyme inhibition : Test against monoamine oxidases (MAOs) or G-protein-coupled receptors (GPCRs) due to structural similarity to benzylamine derivatives .

- Cell viability assays : Use HEK-293 or SH-SY5Y cell lines to assess cytotoxicity (IC₅₀).

- Anti-inflammatory potential : Measure COX-1/COX-2 inhibition (reference ’s pyrazolo[3,4-d]pyrimidine derivatives as a model) .

Advanced Research Questions

Q. How can synthetic byproducts be identified and minimized during scale-up?

- Methodology :

- HPLC/GC-MS : Profile reaction mixtures to detect intermediates (e.g., unreacted amines or dimerization products).

- Mechanistic studies : Use deuterated solvents or isotopic labeling to trace reaction pathways (e.g., SN2 vs. radical mechanisms).

- Process optimization : Implement flow chemistry for better temperature control and reduced side reactions (reference ’s benzimidazole synthesis for analogous troubleshooting) .

Q. What computational approaches are effective for studying structure-activity relationships (SAR)?

- Methodology :

- Molecular docking : Simulate binding to targets like serotonin receptors (e.g., 5-HT₃) using AutoDock Vina or Schrödinger Suite .

- QSAR modeling : Coramine electronic descriptors (e.g., logP, polar surface area) with bioactivity data.

- DFT calculations : Analyze charge distribution on the pyrrolidine nitrogen and methoxy groups to predict reactivity .

Q. How can metabolic pathways be elucidated in preclinical models?

- Methodology :

- In vivo pharmacokinetics : Administer radiolabeled compound (e.g., ¹⁴C) to rodents; collect plasma/tissue samples for LC-MS/MS analysis.

- Metabolite identification : Use hepatic microsomes or S9 fractions to simulate Phase I/II metabolism. Track demethylation or glucuronidation products .

- CYP450 inhibition assays : Test interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions.

Q. What environmental fate studies are relevant for assessing ecotoxicological risks?

- Methodology :

- Adsorption-desorption experiments : Use soil/water systems to measure Kd values (reference ’s protocols for abiotic/biotic transformations) .

- Photodegradation : Expose to UV light (λ = 254–365 nm) and quantify degradation products via HRMS.

- Aquatic toxicity : Test on Daphnia magna or zebrafish embryos to determine LC₅₀/EC₅₀ values.

Data Contradictions and Resolution Strategies

-

Issue : Discrepancies in reported bioactivity for structurally similar compounds (e.g., pyrazolo[3,4-d]pyrimidines in vs. benzodioxins in ).

- Resolution : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cell-based assays). Control for off-target effects via CRISPR knockouts .

-

Issue : Variability in synthetic yields due to solvent purity or amine basicity.

- Resolution : Pre-dry solvents (molecular sieves) and amines (azeotropic distillation with toluene). Standardize reaction conditions using DOE (Design of Experiments) principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.